

Spectroscopic Profile of Isoquinoline-8-carboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isoquinoline-8-carboxylic acid*

CAS No.: 61563-43-7

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This guide provides an in-depth analysis of the spectroscopic data for **isoquinoline-8-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and materials science. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features, offering a foundational understanding for its application in research and development. This document is designed for professionals in drug discovery, organic synthesis, and analytical chemistry, providing not only spectral interpretation but also the underlying principles and experimental considerations.

Introduction to Isoquinoline-8-carboxylic Acid

Isoquinoline-8-carboxylic acid belongs to the family of benzopyridines, characterized by a benzene ring fused to a pyridine ring.[1] The presence of both a carboxylic acid group and the isoquinoline scaffold makes it a valuable intermediate for synthesizing a wide range of biologically active molecules and functional materials.[2] Its molecular formula is $C_{10}H_7NO_2$, with a molecular weight of 173.17 g/mol.[3][4] A thorough spectroscopic characterization is

paramount for confirming its identity, purity, and for predicting its reactivity in further chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **isoquinoline-8-carboxylic acid**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each atom in the structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **isoquinoline-8-carboxylic acid** is expected to show distinct signals for the six aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, as well as the anisotropic effects of the aromatic rings.

Predicted ^1H NMR Data:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~9.3	s	-
H-3	~8.5	d	~5-6
H-4	~7.8	d	~5-6
H-5	~8.0	d	~7-8
H-6	~7.6	t	~7-8
H-7	~8.2	d	~7-8
-COOH	>12.0	br s	-

Interpretation and Rationale:

- **Carboxylic Acid Proton (-COOH):** This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[4][5]

- Isoquinoline Protons: The protons on the pyridine ring (H-1 and H-3) are generally found at lower field compared to those on the benzene ring due to the deshielding effect of the nitrogen atom. H-1 is particularly deshielded as it is adjacent to the nitrogen. The protons on the benzene ring (H-5, H-6, H-7) will exhibit splitting patterns (doublets and a triplet) characteristic of a trisubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in **isoquinoline-8-carboxylic acid**.

Predicted ¹³C NMR Data:

Carbon	Predicted Chemical Shift (δ, ppm)
C-1	~152
C-3	~143
C-4	~121
C-4a	~136
C-5	~129
C-6	~128
C-7	~130
C-8	~131
C-8a	~127
-COOH	~168

Interpretation and Rationale:

- Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm.[6]

- **Isoquinoline Carbons:** The carbons of the heterocyclic ring, particularly those adjacent to the nitrogen (C-1 and C-3), are deshielded and appear at lower field. The quaternary carbons (C-4a, C-8, and C-8a) can be identified by their lower intensity in a standard broadband-decoupled spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **isoquinoline-8-carboxylic acid**.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **isoquinoline-8-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). DMSO-d_6 is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d_6

at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).[7]

Causality Behind Experimental Choices:

- **Choice of Solvent:** The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. DMSO- d_6 is a good choice for its ability to dissolve a wide range of organic compounds and for its high boiling point.
- **High-Field Spectrometer:** A higher magnetic field strength increases the chemical shift dispersion, which is essential for resolving complex spin systems in aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Data:

Functional Group	Absorption Range (cm^{-1})	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H (Aromatic)	3100 - 3000	Medium
C=O (Carboxylic Acid)	1760 - 1690	Strong
C=N, C=C (Aromatic)	1650 - 1450	Medium to Strong
C-O (Carboxylic Acid)	1320 - 1210	Medium
O-H Bend	950 - 910	Broad, Medium

Interpretation and Rationale:

- **O-H Stretch:** The most characteristic feature of a carboxylic acid is the very broad absorption band in the $3300\text{-}2500\text{ cm}^{-1}$ region, which is due to the O-H stretching vibration of the hydrogen-bonded dimer.[2][8]
- **C=O Stretch:** A strong, sharp absorption peak between $1760\text{-}1690\text{ cm}^{-1}$ corresponds to the carbonyl (C=O) stretching vibration. Its exact position can be influenced by conjugation and

hydrogen bonding.[2][8]

- Aromatic Stretches: The C=C and C=N stretching vibrations of the isoquinoline ring appear in the 1650-1450 cm^{-1} region.
- C-O Stretch and O-H Bend: The C-O stretch and O-H bend are also characteristic of the carboxylic acid group and appear in the fingerprint region.[8]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid **isoquinoline-8-carboxylic acid**.

Methodology:

- Sample Preparation:
 - Thoroughly dry both the **isoquinoline-8-carboxylic acid** sample and FTIR-grade potassium bromide (KBr) to remove any residual water.
 - Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Causality Behind Experimental Choices:

- **KBr Pellet Method:** This is a common technique for obtaining IR spectra of solid samples. KBr is used as the matrix because it is transparent to infrared radiation in the typical analysis range.
- **Drying:** It is crucial to use dry KBr and sample as water has strong IR absorptions that can interfere with the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data:

m/z	Interpretation
173	[M] ⁺ , Molecular ion
128	[M - COOH] ⁺ , Loss of the carboxylic acid group
129	[M - CO ₂] ⁺ , Loss of carbon dioxide
102	Fragmentation of the isoquinoline ring

Interpretation and Rationale:

- **Molecular Ion Peak:** The peak at m/z 173 corresponds to the molecular weight of **isoquinoline-8-carboxylic acid**.[\[3\]](#)
- **Fragmentation Pattern:** A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 128. Another possibility is the loss of carbon dioxide (-CO₂, 44 Da), resulting in a fragment at m/z 129.[\[9\]](#) Further fragmentation of the isoquinoline ring system can lead to smaller fragments, such as the one observed at m/z 102 in the mass spectrum of isoquinoline itself.[\[9\]](#)

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **isoquinoline-8-carboxylic acid**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **isoquinoline-8-carboxylic acid** in a suitable solvent such as methanol or acetonitrile.
- Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a strong protonated molecular ion $[M+H]^+$ at m/z 174.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire a full scan mass spectrum in positive ion mode.
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion (m/z 174) and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the full scan spectrum to determine the accurate mass of the molecular ion and the MS/MS spectrum to identify the fragmentation pattern.

Causality Behind Experimental Choices:

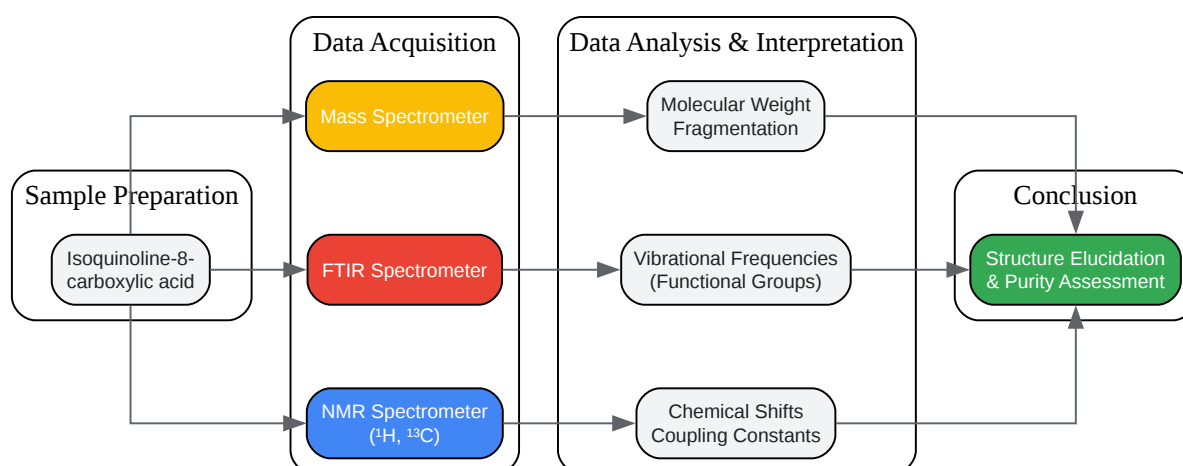
- ESI: This soft ionization technique is ideal for polar molecules like **isoquinoline-8-carboxylic acid**, minimizing in-source fragmentation and preserving the molecular ion.
- High-Resolution MS: This allows for the determination of the elemental composition of the molecular ion and its fragments with high confidence.

Data Visualization

Molecular Structure and Numbering

Caption: Structure of **Isoquinoline-8-carboxylic acid** with atom numbering.

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **Isoquinoline-8-carboxylic acid**.

Conclusion

The spectroscopic data of **isoquinoline-8-carboxylic acid** provides a detailed picture of its molecular structure. ^1H and ^{13}C NMR confirm the arrangement of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (carboxylic acid and aromatic rings), and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. Together, these techniques offer a robust analytical package for the unambiguous identification and quality control of this important chemical compound, enabling its confident use in further research and development activities.

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